molecular formula C12H10N4O5S B2906814 5-(((2-methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 392737-45-0

5-(((2-methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2906814
CAS No.: 392737-45-0
M. Wt: 322.3
InChI Key: KXEGMPVYNXYULW-UHFFFAOYSA-N
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Description

5-(((2-Methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative featuring a 2-methoxy-4-nitrophenylamino substituent at the C-5 position. Thiobarbiturates are structurally characterized by a pyrimidine-4,6-dione core with a sulfur atom replacing the oxygen at the C-2 position, enhancing their reactivity and biological activity compared to barbiturates .

Properties

IUPAC Name

6-hydroxy-5-[(2-methoxy-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5S/c1-21-9-4-6(16(19)20)2-3-8(9)13-5-7-10(17)14-12(22)15-11(7)18/h2-5H,1H3,(H3,14,15,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVMXOPKOZYCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((2-methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of thioxodihydropyrimidines, characterized by a thione group and a pyrimidine ring. Its structure can be represented as follows:

C14H13N3O6S\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_6\text{S}

This molecular configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxodihydropyrimidines exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thioxodihydropyrimidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.015Staphylococcus aureus
Compound C0.008Escherichia coli

The most active compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Antifungal Activity

In addition to antibacterial effects, these compounds have demonstrated antifungal activity. For example, compounds were tested against various fungi, showing MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungi included Trichoderma viride, while Aspergillus fumigatus showed resistance .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes crucial for microbial survival. Molecular docking studies suggest that these compounds may inhibit bacterial cell wall synthesis by targeting MurB enzyme in E. coli and lanosterol demethylase in fungi .

Case Studies

A notable study explored the cytotoxic effects of thioxodihydropyrimidine derivatives on cancer cell lines. The results indicated that some derivatives exhibited significant antiproliferative activity against human tumor xenografts. For instance, one derivative showed an IC50 value indicative of strong cytotoxicity against breast cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Compound D10MCF-7 (Breast Cancer)
Compound E15HeLa (Cervical Cancer)
Compound F8A549 (Lung Cancer)

Comparison with Similar Compounds

Table 1: Key Thiobarbituric Acid Derivatives and Their Characteristics

Compound Name & Structure Substituents Synthesis Yield Melting Point (°C) Biological Activity Reference
Target Compound : 5-(((2-Methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 2-Methoxy-4-nitrophenylamino N/A N/A Limited data; inferred potential for DNA repair inhibition based on substituents
7d : 5-[[(2-Chloro-4-nitrophenyl)amino]methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 2-Chloro-4-nitrophenylamino N/A N/A Cytotoxicity against MCF-7 (IC₅₀ = 13.3 µM)
PNR-3-80 : Indole-TBA derivative 1-(2-Naphthoyl)-5-chloroindole N/A N/A Endonuclease G inhibition (IC₅₀ = 0.67 mM)
3d : Pyrazolyl-TBA derivative 3-(4-Hydroxyphenyl)-1-phenylpyrazole N/A N/A Cytotoxic against MCF-7 (IC₅₀ = 14.0 µM) and HCT-116 (IC₅₀ = 18.12 µM)
4′e : 5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 4-Methoxyphenylhydrazono 77% 280–282 N/A
4′h : 5-(2-(2-Nitrophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 2-Nitrophenylhydrazono 75% 277–279 N/A

Electronic and Steric Effects

  • Similar nitro-substituted analogs (e.g., 7d) exhibit cytotoxicity, suggesting this group may stabilize charge interactions in enzyme binding pockets .
  • Methoxy Groups : The 2-methoxy group provides electron-donating effects, which may improve solubility compared to purely nitro-substituted derivatives. Methoxy-containing compounds (e.g., 4′e ) often show moderate melting points (~280°C), indicating stable crystalline structures .

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